Benzene-1,2-disulfonamide

Description

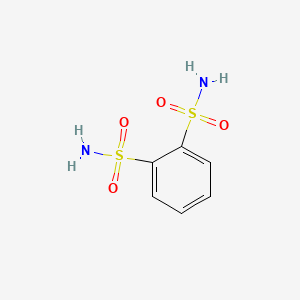

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzene 1,2 Disulfonamide and Its Derivatives

Conventional Synthetic Routes to Benzene-1,2-Disulfonamide Core Structures

The traditional approaches to synthesizing the this compound core structure often involve multi-step processes, beginning with precursors that can be converted to the key disulfonyl chloride intermediate.

A primary and widely utilized method for the synthesis of 1,2-disulfonimide compounds in considerable yields involves the reaction between the corresponding 1,2-disulfonyl chloride and an amine. kingston.ac.uk However, the synthesis of 1,2-disulfonyl chlorides can be challenging due to the steric hindrance of the two adjacent sulfonyl chloride groups. kingston.ac.uk

Common precursors for 1,2-disulfonyl chlorides are aromatic 1,2-amino acids or 1,2-amino sulfonic acids, which undergo diazotization followed by subsequent reactions. kingston.ac.uk One reported pathway involves the diazotization of a 1,2-amino sulfonic acid, followed by a nucleophilic substitution of the diazonium group with sulfur dioxide to form a sulfonic acid group. The resulting 1,2-disulfonic acid is then chlorinated to yield the desired 1,2-disulfonyl chloride. kingston.ac.uk

An alternative approach starts with the diazotization of a 1,2-amino carboxylic acid. kingston.ac.uk This is followed by the decomposition of the diazonium salt to form an aryne intermediate. The aryne then reacts with carbon disulfide to produce a 1,2-dithiol, which is subsequently oxidized in the presence of chlorine to form the 1,2-disulfonyl chloride. kingston.ac.uk While potentially less time-consuming, this method's effectiveness can be sensitive to the presence of electron-withdrawing groups on the precursor. kingston.ac.uk

The final step in these conventional routes is the reaction of the synthesized 1,2-benzenedisulfonyl dichloride with an amine to form the target this compound. lookchem.com

Advanced and Sustainable Synthesis Approaches

Electrochemical Synthetic Strategies

Electrosynthesis has emerged as a powerful and green tool for the construction of complex organic molecules, including disulfonamide derivatives. rsc.orgscispace.com By using electrons as clean reagents, electrochemical methods often avoid the need for harsh oxidizing or reducing agents and can be performed in environmentally benign solvents like water and ethanol. rsc.org

One such strategy involves the electrochemical oxidation of hydroquinone (B1673460) in the presence of 4-amino-6-chlorobenzene-1,3-disulfonamide in a water/ethanol mixture. scispace.comiapchem.org This process leads to the formation of a new disulfonamide-substituted p-benzoquinone through an ECE (electrochemical-chemical-electrochemical) mechanism with high atom economy. scispace.comiapchem.org

Another electrochemical approach describes the synthesis of disulfonamide derivatives through the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. rsc.orgrsc.org This one-pot process, conducted at a carbon electrode in a divided cell, yields N,N-diarylsulfonyl derivatives in good yields (55–76%) under sustainable conditions. rsc.orgrsc.org The electrochemical generation of p-quinonediimines is a key step in this synthesis. rsc.org

Furthermore, the air-assisted electrochemical oxidation of phenylhydrazine (B124118) and 4-hydrazineylbenzenesulfonamide derivatives in the presence of arylsulfinic acids provides another route to new sulfonamide and disulfonamide derivatives. dntb.gov.uaresearchgate.net

Metal-Catalyzed and Organocatalytic Preparations

Transition metal catalysis has revolutionized organic synthesis, and its application to the formation of sulfonamides is well-documented. nih.govmdpi.com Various transition metals, including palladium, copper, and iron, have been employed to facilitate the construction of C-N bonds in sulfonamide synthesis. nih.govfrontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized in the synthesis of complex molecules containing sulfonamide moieties. nih.gov For instance, the functionalization of a bromoindole derivative was achieved through a Suzuki-Miyaura coupling with 4-iodoanisole (B42571) in the presence of a palladium catalyst. nih.gov Similarly, intramolecular Heck reactions catalyzed by palladium have been crucial in constructing complex cyclic systems containing sulfonamides. nih.gov

Copper-catalyzed Chan-Evans-Lam cross-coupling reactions offer a method for the N-arylation of unprotected aminobenzene sulfonamides with arylboron nucleophiles. rsc.org By adjusting reaction parameters such as the copper catalyst source, solvent, and base, the arylation can be selectively directed to either the amino or the sulfonamide nitrogen atom at room temperature under open flask conditions. rsc.org

Iron catalysts have also been employed for the synthesis of nitrogen-containing heterocycles, showcasing the potential for more abundant and less toxic metals in these transformations. frontiersin.org

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has also found applications in syntheses involving sulfonamides. While many examples feature disulfonamides as the catalysts themselves, the principles can be applied to the synthesis of the disulfonamide core. beilstein-journals.orgresearchtrends.net For instance, chiral phosphoric acids, a type of organocatalyst, can activate imines towards nucleophilic attack in aza-Friedel-Crafts reactions, a strategy that could be adapted for the construction of functionalized benzene-1,2-disulfonamides. beilstein-journals.org

One-Pot Multicomponent Reactions Incorporating Disulfonamide Moieties

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, thereby reducing the number of synthetic steps and purification procedures. researchgate.netacademie-sciences.fr

Several MCRs have been developed that utilize benzene-1,3-disulfonamide (B1229733) derivatives as key reagents or catalysts. For example, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] has been used as an efficient reagent for the one-pot, three-component diastereoselective synthesis of furano and pyrano pyrimidinones (B12756618) (thiones) from urea/thiourea, 2,3-dihydrofuran/3,4-dihydro-2H-pyran, and aromatic aldehydes. researchgate.net Similarly, poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and TBBDA have been shown to catalyze the formation of highly substituted tetrahydropyridines from aromatic aldehydes, amines, and 1,3-dicarbonyl compounds at room temperature. academie-sciences.fr

While these examples primarily use benzene-1,3-disulfonamide derivatives, the principles of MCRs are being applied to the synthesis of a wide range of heterocyclic structures, and the development of MCRs that directly produce the this compound core is an active area of research. nih.gov Recently, a novel nanocatalyst, N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,4-disulfonamide (NDBD), has been developed for the one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes, highlighting the ongoing innovation in this field. rsc.org

Derivatization Strategies for Functionalized Benzene-1,2-Disulfonamides

The functionalization of the this compound core, particularly at the sulfonamide nitrogen atoms, is crucial for modulating the physicochemical and biological properties of these compounds. N-alkylation and N-arylation are common derivatization strategies.

N-Alkylation and N-Arylation of Sulfonamide Groups

The introduction of alkyl and aryl groups onto the sulfonamide nitrogens can significantly impact the molecule's properties.

N-Alkylation has been achieved through various methods. For instance, the N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported. nih.gov A more sustainable approach involves the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy, catalyzed by well-defined palladium(II) pincer complexes. researchgate.net This method is atom-economical and produces water as the only byproduct. researchgate.net Organocalcium reagents have also been shown to mediate the nucleophilic alkylation of benzene (B151609), suggesting a potential, albeit less conventional, route for C-H functionalization prior to the introduction of the sulfonamide groups. nih.gov

N-Arylation of sulfonamides is a key transformation for creating structural diversity. A general and mild method for the N-arylation of sulfonamides on solid supports involves a copper acetate-mediated coupling with arylboronic acids at room temperature. nih.gov This approach provides good to excellent yields of the desired N-arylsulfonamides. nih.gov Furthermore, palladium-catalyzed tandem C-N bond formation between aryl halides and primary amines has been developed for the one-pot synthesis of phenoxazine (B87303) and phenothiazine (B1677639) derivatives, which can be seen as a double N-arylation. rsc.org As mentioned earlier, copper-catalyzed Chan-Evans-Lam reactions provide a chemoselective method for the N-arylation of aminobenzene sulfonamides. rsc.org

The following table summarizes selected examples of derivatization strategies for benzenesulfonamides:

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | N-Alkyl sulfonamide | nih.gov |

| Benzamides/Sulfonamides | Primary alcohols / Pd(II) pincer complex | N-Alkyl amides/sulfonamides | researchgate.net |

| Solid-supported sulfonamides | Arylboronic acids / Copper acetate | N-Aryl sulfonamides | nih.gov |

| Aminobenzene sulfonamides | Arylboron nucleophiles / Copper catalyst | N-Aryl sulfonamides | rsc.org |

| Aryl halides and primary amines | Palladium catalyst | Phenoxazines and phenothiazines | rsc.org |

Ring-Substituted this compound Synthesis

The synthesis of this compound derivatives bearing substituents on the aromatic ring is a crucial area of research, enabling the fine-tuning of the molecule's physicochemical and biological properties. The primary strategy for creating these analogs involves introducing the desired substituents onto the benzene ring prior to the formation of the sulfonamide groups.

A common and effective method for installing the sulfonamide functionalities is through chlorosulfonation of a suitably substituted benzene precursor, followed by ammonolysis. For instance, in the synthesis of related substituted benzene-1,3-disulfonamides, a precursor like anisole (B1667542) is treated with chlorosulfonic acid to yield 4-methoxybenzene-1,3-disulfonyl chloride. scispace.com This intermediate is then reacted with an appropriate amine to furnish the final disulfonamide product. scispace.com This general principle can be adapted to produce a variety of ring-substituted benzene-1,2-disulfonamides.

The synthesis can be generalized in two key steps:

Chlorosulfonation: An appropriately substituted benzene derivative is reacted with an excess of chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction introduces two sulfonyl chloride (-SO₂Cl) groups onto the ring. The position of these groups is directed by the nature of the pre-existing substituent(s).

Ammonolysis: The resulting disulfonyl chloride intermediate is then treated with ammonia (B1221849) or a primary/secondary amine to form the corresponding disulfonamide. This step is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct. scispace.comrroij.com

Researchers have successfully synthesized various N,N'-di-substituted derivatives from these ring-substituted intermediates. For example, 4-methoxybenzene-1,3-disulfonyl chloride has been reacted with various mono-substituted anilines in tetrahydrofuran (B95107) and triethylamine to produce a library of N,N'-di(substituted-phenyl)-4-methoxybenzene-1,3-disulfonamides in good yields. scispace.com This highlights how a single ring-substituted intermediate can serve as a versatile platform for generating a diverse range of derivatives.

Incorporation into Macrocyclic and Heterocyclic Frameworks (e.g., Mitsunobu Annulation)

This compound and its isomers are valuable building blocks for constructing complex three-dimensional structures, such as macrocycles and heterocycles. Their two sulfonamide groups provide convenient handles for cyclization reactions. A particularly effective method for this purpose is the Mitsunobu reaction. oup.com

The Mitsunobu reaction is a powerful redox condensation that joins a pronucleophile (in this case, the N-H group of the sulfonamide) and an alcohol using a combination of an azodicarboxylate, such as diethylazodicarboxylate (DEAD), and a phosphine, typically triphenylphosphine (B44618) (PPh₃). organic-chemistry.orgresearchgate.net The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis. organic-chemistry.org

A key strategy for forming macrocycles is the double Mitsunobu annulation . This involves reacting a benzene-disulfonamide with a diol (a molecule with two alcohol groups). Each sulfonamide group reacts with one of the alcohol groups, effectively stitching the two molecules together to form a large ring. This approach has been successfully employed to synthesize novel 11- to 13-membered heterocycles containing a benzene-1,3-disulfonamide core in moderate to good chemical yields. oup.comoup.com

The general process is outlined below:

The triphenylphosphine and DEAD react to form a phosphonium (B103445) intermediate. organic-chemistry.org

This intermediate activates the alcohol groups of the diol, turning them into good leaving groups. organic-chemistry.org

The acidic sulfonamide nitrogens act as nucleophiles, attacking the activated alcohol carbons and displacing the triphenylphosphine oxide. organic-chemistry.orgresearchgate.net

When a disulfonamide and a diol are used, this reaction occurs intramolecularly at both ends, leading to the formation of a macrocyclic structure. oup.comoup.com

This methodology has proven effective for creating a variety of ring sizes. For example, reacting N,N′-di-tert-butoxycarbonyl-protected benzene-1,3-disulfonamide with different diols has yielded various macroheterocycles, demonstrating the versatility of the double Mitsunobu reaction in this context. oup.com X-ray crystal structural analysis of these products has provided valuable insights into the flexibility and 3D conformation of the resulting sulfonamide-containing rings. oup.comoup.com

Table 1: Examples of Heterocycles Synthesized via Double Mitsunobu Annulation with Benzene-1,3-disulfonamide

| Reactant 1 | Reactant 2 (Diol) | Resulting Ring Size | Reference |

|---|---|---|---|

| Benzene-1,3-disulfonamide | 1,3-Propanediol | 11-membered | oup.comoup.com |

| Benzene-1,3-disulfonamide | 1,4-Butanediol | 12-membered | oup.comoup.com |

| Benzene-1,3-disulfonamide | 1,5-Pentanediol | 13-membered | oup.comoup.com |

Structural Elucidation and Conformational Analysis of Benzene 1,2 Disulfonamide Architectures

X-ray Crystallographic Investigations

X-ray crystallography provides definitive information about the atomic arrangement of Benzene-1,2-disulfonamide in the solid state, offering a precise map of its molecular dimensions and packing in the crystal lattice.

The molecular structure of this compound consists of a planar benzene (B151609) ring with two adjacent sulfonamide (-SO₂NH₂) groups. The geometry of the benzene ring itself is largely unperturbed, maintaining its characteristic hexagonal shape with C-C bond lengths and bond angles close to those of unsubstituted benzene (approximately 1.39 Å and 120°, respectively). libretexts.org

The sulfonamide groups, however, introduce significant structural features. The sulfur atoms exhibit a distorted tetrahedral geometry, being bonded to two oxygen atoms, one carbon atom of the benzene ring, and one nitrogen atom. The bond lengths and angles within these groups are consistent with those observed in other aromatic sulfonamides.

Table 1: Selected Bond Lengths and Angles for this compound Note: This data is representative and based on typical values for related sulfonamide structures. Exact values can vary based on the specific crystal form.

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | S-O | ~1.43 Å |

| Bond Length | S-N | ~1.63 Å |

| Bond Length | S-C(aromatic) | ~1.77 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | O-S-N | ~106° |

| Bond Angle | O-S-C | ~107° |

| Bond Angle | N-S-C | ~107° |

The crystal structure of this compound is dominated by a network of intermolecular hydrogen bonds. The amine (-NH₂) groups of the sulfonamides act as hydrogen bond donors, while the electronegative sulfonyl oxygen atoms (-SO₂) serve as potent hydrogen bond acceptors. researchgate.net This results in the formation of robust N-H···O=S hydrogen bonds, a characteristic interaction motif for sulfonamides that largely dictates the crystal packing. researchgate.netnih.gov These interactions link adjacent molecules into chains, sheets, or more complex three-dimensional networks, contributing significantly to the stability of the crystal lattice.

Table 2: Representative Hydrogen Bond Parameters Note: These parameters are illustrative of typical N-H···O hydrogen bonds found in sulfonamide crystal structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

|---|---|---|---|---|

| N-H···O | ~0.86 | ~2.10 | ~2.95 | ~170° |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy provides valuable information about the electronic environment of the hydrogen and carbon atoms within the molecule in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons.

Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent and adjacent to one another, creating a complex second-order coupling pattern known as an ABCD spin system. This typically appears as a series of overlapping multiplets in the aromatic region of the spectrum, generally between 7.5 and 8.2 ppm.

Amine Protons: The four protons of the two -NH₂ groups are expected to appear as a single, somewhat broad signal due to rapid proton exchange and quadrupole broadening from the nitrogen atoms. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature but is typically found in the range of 7.2 to 7.5 ppm in a solvent like DMSO-d₆.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are anticipated for the aromatic carbons due to molecular symmetry (a C₂ axis bisecting the C1-C2 and C4-C5 bonds).

Substituted Carbons (C1, C2): The two carbon atoms directly attached to the electron-withdrawing sulfonamide groups (C1 and C2) are expected to be the most deshielded, appearing at the downfield end of the aromatic region, likely above 140 ppm.

Unsubstituted Carbons (C3, C6 and C4, C5): The remaining four aromatic carbons will give two distinct signals. The carbons at positions 3 and 6 will be equivalent, as will the carbons at positions 4 and 5. These signals are expected to appear in the typical aromatic region between 125 and 135 ppm.

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry serves as a pivotal analytical technique for the structural confirmation of this compound. This method provides crucial information regarding the compound's molecular weight and fragmentation pattern, which are essential for unambiguous identification.

In electrospray ionization mass spectrometry (ESI-MS), this compound can be analyzed in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. For this compound, which has a molecular weight of 236.27 g/mol , the protonated molecule would have a mass-to-charge ratio (m/z) of approximately 237 sigmaaldrich.com. The formation of adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ can also occur, leading to additional peaks in the mass spectrum. nih.gov

Negative ion mode ESI-MS often yields simpler and more easily interpretable mass spectra for sulfonamides. nih.gov In a study involving a metabolite of two different compounds, this compound (referred to as bisulphonamide) was identified. The mass spectrum showed a prominent ion at an m/z of 235, corresponding to the deprotonated molecule [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) of this ion produced a characteristic fragmentation pattern that was identical to that of a synthetic standard, confirming the structure of the metabolite. researchgate.net

The fragmentation of sulfonamides in mass spectrometry often involves the cleavage of the C-S and S-N bonds. A common fragmentation pathway for benzene sulfonates is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. aaqr.org While this specific fragmentation is documented for benzene sulfonate, similar losses can be anticipated for disulfonamide structures. For instance, the fragmentation of 4-acetyl-N-(2,3-dihydrobenzo aaqr.orgnih.govdioxin-6-yl)benzenesulfonamide showed characteristic losses of the benzodioxane and sulfonyl (SO₂R) groups. researchgate.net

The precise fragmentation pattern of this compound would involve the sequential or concerted loss of the two sulfonamide groups. This can proceed through various pathways, including the loss of SO₂NH₂ (sulfamoyl radical) or the cleavage of the S-N bond followed by further fragmentation. The resulting fragment ions provide a unique fingerprint for the molecule, allowing for its definitive identification, even in complex biological matrices. researchgate.net

Table 1: Key Mass Spectrometric Data for this compound

| Ion | Observed m/z | Ionization Mode | Significance |

| [M-H]⁻ | 235 | Negative ESI-MS | Deprotonated molecule, confirming molecular weight. researchgate.net |

| [M+H]⁺ | ~237 | Positive ESI-MS | Protonated molecule. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is indispensable for the analysis of functional groups within the this compound molecule. These techniques provide detailed information about the vibrational modes of the chemical bonds present, offering a comprehensive picture of the molecular structure.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The sulfonamide group (-SO₂NH₂) exhibits several characteristic bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amine. The S=O stretching vibrations are also prominent and are expected to produce strong absorption bands. For sulfonamides, the asymmetric and symmetric S=O stretching vibrations generally occur in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

The benzene ring also gives rise to a series of characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstituted) will influence the exact positions and intensities of the C-H out-of-plane bending vibrations, which are typically found in the 900-690 cm⁻¹ range and can provide further structural confirmation.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. odinity.com Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric S=O stretching vibration is expected to be a strong band in the Raman spectrum. The vibrations of the benzene ring, particularly the ring breathing modes, also tend to produce strong Raman signals. The Raman spectrum of benzenesulfonamide, a related compound, shows characteristic peaks that can be used as a reference. chemicalbook.com The analysis of the Raman spectrum of this compound would allow for a more complete vibrational assignment when used in conjunction with FT-IR data.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric Stretch | 3400-3300 | FT-IR |

| Sulfonamide (-SO₂NH₂) | N-H Symmetric Stretch | 3300-3200 | FT-IR |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1370-1330 | FT-IR, Raman |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1180-1160 | FT-IR, Raman |

| Benzene Ring | C-H Aromatic Stretch | > 3000 | FT-IR, Raman |

| Benzene Ring | C=C Aromatic Stretch | 1600-1450 | FT-IR, Raman |

| Benzene Ring (ortho-subst.) | C-H Out-of-Plane Bend | 900-690 | FT-IR |

Computational and Theoretical Investigations of Benzene 1,2 Disulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Benzene-1,2-disulfonamide. DFT methods offer a favorable balance between computational cost and accuracy, making them a standard tool for studying the electronic structure and related properties of organic molecules. nih.gov Calculations are often performed using specific functionals, such as B3LYP or B3PW91, paired with basis sets like 6-31G(d,p) or 6-311G+(d,p), to solve the approximate Schrödinger equation for the molecule. mkjc.innih.govresearchgate.net These calculations yield optimized molecular geometries, vibrational frequencies, and a wealth of electronic data. mkjc.in

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

For sulfonamide derivatives, the HOMO is often localized on the aromatic rings, whereas the LUMO can be distributed across the benzene (B151609) ring and the electron-withdrawing sulfonamide (-SO2) groups. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mkjc.in Conversely, a small gap suggests the molecule is more reactive. scispace.com Computational studies on related benzene sulfonamide derivatives have calculated this gap to be in the range of 3-5 eV, indicating significant stability. scispace.com

The distribution and energies of these orbitals are key to understanding intramolecular charge transfer processes and predicting sites of electrophilic and nucleophilic attack. researchgate.net

| Property | Calculated Value (eV) | Significance | Computational Method |

| HOMO Energy | -9.06 to -9.57 | Electron-donating ability | DFT/B3LYP/6-31G++ scispace.com |

| LUMO Energy | -0.12 to -5.58 | Electron-accepting ability | DFT/B3LYP/6-31G++ scispace.com |

| HOMO-LUMO Gap (ΔE) | 3.47 eV | Chemical reactivity and stability | DFT/B3LYP/6-31G**++ scispace.com |

Table 1: Representative Frontier Molecular Orbital (FMO) data for a benzenesulfonamide derivative, illustrating the typical energy ranges and their implications. Data is generalized from studies on similar structures.

Conformational Energetics and Tautomerism Studies

The flexibility of this compound is primarily due to the rotation around the C-S and S-N bonds. These rotations give rise to different spatial arrangements of the sulfonamide groups, known as conformers. researchgate.net Computational methods can explore the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states that separate them. taltech.ee This analysis is vital for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which influences its interaction with other molecules. chemrxiv.orgschrodinger.comnih.gov

Furthermore, sulfonamides can exhibit tautomerism, a phenomenon where isomers interconvert through the migration of a proton. mkjc.in For sulfonamides containing heterocyclic moieties, a dynamic equilibrium can exist between the sulfonamide form (C-SO2-NH-) and the sulfonimide form (C-SO(=NH)-OH). mkjc.in DFT calculations can predict the relative energies of these tautomers in different environments (gas phase or in various solvents). mkjc.in Such studies have shown that while both forms can coexist, the sulfonamide form is often thermodynamically predominant, with the equilibrium shifting based on solvent polarity. mkjc.in

| Tautomeric Form | Relative Energy (Gas Phase) | Relative Energy (in Water) | Notes |

| Sulfonamide | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) | Generally the more stable form. |

| Sulfonimide | +2.5 - 5.0 kcal/mol | +1.0 - 3.0 kcal/mol | Stability increases with solvent polarity. |

Table 2: Illustrative relative energies for sulfonamide vs. sulfonimide tautomers based on DFT calculations for related structures. The sulfonamide form is typically more stable, but the energy difference can be influenced by the solvent.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, providing a powerful tool for validating and interpreting experimental data. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These calculated spectra can be compared with experimental results to assign specific vibrational modes to observed peaks, such as the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds (typically found around 1385-1313 cm⁻¹ and 1161-1149 cm⁻¹, respectively) and N-H stretching vibrations. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.gov Comparing calculated chemical shifts with experimental spectra aids in the complete assignment of signals and confirms the molecular structure. nih.gov Theoretical calculations of electronic transitions using Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum, helping to explain the origin of observed absorption bands, which are typically due to π → π* transitions within the benzene chromophore and sulfonamide groups. nih.govresearchgate.net

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| ¹H NMR (ppm) | 8.40 | 8.60 | Azomethine Proton (in a derivative) nih.gov |

| 6.15 - 7.80 | 7.03 (representative) | Aromatic Protons nih.gov | |

| ¹³C NMR (ppm) | 96.62 - 157.69 | 98.90 - 146.69 | Aromatic Carbons nih.gov |

| FT-IR (cm⁻¹) | 1334 | 1382 (asymmetric) | S=O Stretch researchgate.net |

| 1163 | 1149 (symmetric) | S=O Stretch researchgate.net | |

| 3258 | 3225 | N-H Stretch researchgate.net |

Table 3: Comparison of selected experimental and DFT-calculated spectroscopic data for related sulfonamide structures, showing the strong correlation that allows for confident spectral assignment.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. kummerlaender.eu MD simulations use classical mechanics (Newton's laws of motion) and a force field to model the movements and interactions of atoms in a system, which can include the molecule of interest and its environment (e.g., water molecules). researchgate.netmdpi.com

For this compound, MD simulations can reveal how the molecule behaves in solution, showing the flexibility of the sulfonamide groups, the rotation of bonds, and the formation and breaking of transient interactions with solvent molecules. researchgate.net These simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme active site. By simulating the ligand-receptor complex, researchers can assess the stability of binding modes predicted by molecular docking and analyze the specific interactions that anchor the molecule in place over time.

Analysis of Non-Covalent Interactions

Non-covalent interactions are weak, transient forces that are fundamental to molecular recognition, crystal packing, and the stabilization of biological macromolecules. researchgate.net For this compound, these interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate how individual molecules arrange themselves in the solid state and how they interact with other molecules in a biological context. researchgate.net

Computational tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions. mkjc.inresearchgate.net Hirshfeld analysis maps the intermolecular contacts in a crystal, highlighting the most significant interactions, while RDG plots can distinguish between attractive forces like hydrogen bonds and repulsive steric clashes. mkjc.injussieu.fr

Hydrogen Bonding Networks and Energy Frameworks

The two sulfonamide groups (-SO₂NH₂) in this compound are potent hydrogen bond donors (the N-H groups) and acceptors (the sulfonyl oxygens). This dual capability allows the molecules to form extensive and robust hydrogen bonding networks in the solid state. researchgate.net These interactions are highly directional and play a primary role in determining the crystal structure. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | 1.7 - 2.5 | Primary interaction driving crystal packing and molecular recognition. researchgate.netnih.gov |

| Hydrogen Bond | C-H (aromatic) | O=S (sulfonamide) | 2.2 - 2.8 | Weaker interaction contributing to overall stability. |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Stabilizes crystal lattice through aromatic interactions. |

Table 4: Common non-covalent interactions identified in the crystal structures of benzene sulfonamide derivatives, highlighting the key role of hydrogen bonding.

Based on a comprehensive search for scholarly articles, there is currently no specific published research focused on the computational and theoretical investigations of This compound , specifically concerning Hirshfeld surface analysis or detailed computational studies on its reactivity and reaction mechanisms.

The available scientific literature provides information on related but structurally distinct molecules, such as other benzene sulfonamide derivatives, the Benzene-1,4-disulfonamide isomer, or other 1,2-disubstituted benzene compounds with different functional groups. While these studies utilize the requested computational techniques (Hirshfeld surface analysis, Density Functional Theory), their findings are specific to the molecules investigated and cannot be accurately extrapolated to this compound.

Therefore, to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not possible without specific data from dedicated research on this compound. Creating content for the requested sections would require speculation or the presentation of data from unrelated molecules, which would not meet the required standards of accuracy and specificity.

Advanced Applications and Functional Materials Derived from Benzene 1,2 Disulfonamide

Catalytic Applications of Benzene-1,2-Disulfonamide Derivatives

Derivatives of this compound have emerged as potent catalysts and ligands in both organocatalysis and metal-catalyzed reactions. The ability to readily modify the sulfonamide nitrogens allows for the fine-tuning of steric and electronic properties, leading to highly efficient and selective catalytic systems.

The benzene (B151609) disulfonamide framework is particularly well-suited for the design of bifunctional organocatalysts. These catalysts incorporate both an acidic hydrogen-bond-donating site (the N-H of the sulfonamide) and a basic site (often a tertiary amine appended to the scaffold) within a single molecule. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile in a reaction.

A notable example involves the development of bifunctional bissulfonamide organocatalysts based on a 1,3-benzenedisulfonyl framework. nih.gov These catalysts have proven effective in promoting the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes. The two sulfonamide groups act as hydrogen bond donors, coordinating to and activating the electrophilic nitrostyrene, while a strategically incorporated chiral amine moiety activates the dicarbonyl compound. nih.gov This cooperative activation leads to high yields and significant enantioselectivity. Research has shown that such catalysts can achieve up to 91% yield and 79% enantiomeric excess in these reactions. nih.gov

Similarly, organocatalysts derived from a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine unit for H-bond donation have been synthesized. mdpi.com Derivatization of the primary aromatic amine into a sulfonamide creates a bifunctional, noncovalent organocatalyst. These catalysts have been tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, demonstrating high conversion rates. mdpi.com

The table below summarizes the performance of a bifunctional sulfonamide organocatalyst in the conjugate addition of various dicarbonyl compounds to nitrostyrene.

| Entry | Dicarbonyl Compound | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dibenzoylmethane | 91 | 79 |

| 2 | Acetylacetone | 88 | 58 |

| 3 | Diethyl malonate | 41 | 10 |

| 4 | Dimethyl malonate | 50 | 12 |

This table presents the results for the conjugate addition of various 1,3-dicarbonyl compounds to β-nitrostyrene catalyzed by a bifunctional sulfonamide organocatalyst. Data sourced from nih.gov.

The sulfonamide group is an effective coordinating moiety for a variety of metals, making its derivatives valuable ligands in transition metal-catalyzed reactions. google.comresearchgate.net When incorporated into a larger ligand structure, the sulfonyl group can direct the reactivity and selectivity of the metal center. researchgate.net This is particularly evident in palladium-catalyzed reactions, where N-(2-pyridyl)sulfonyl-substituted indoles undergo highly regioselective C-2 alkenylation. researchgate.net The pyridylsulfonyl group acts as a coordinating and directing group, controlling the outcome of the C-H functionalization. researchgate.net

The utility of disulfonamide-based ligands extends to controlling stereoselectivity. Metal-coordinating heteroaryl sulfonyl groups, such as the 8-quinolylsulfonyl group, have been instrumental in enantioselective copper-catalyzed reductions and rhodium-catalyzed additions of boronic acids. researchgate.net Furthermore, o-phenylenediamine-derived disulfonamide ligands have demonstrated high efficiency in the liquid-liquid extraction of lead(II) ions when used in conjunction with 2,2'-bipyridine, showcasing their strong metal-binding capabilities. acs.org The role of ligands is critical, as they modulate the catalyst's reactivity and selectivity, enabling the synthesis of complex molecules under mild conditions. frontiersin.org

Coordination Chemistry and Metal Complex Formation

The nitrogen and oxygen atoms of the sulfonamide groups in this compound are excellent donor sites for metal coordination. This allows for the formation of a wide array of metal complexes with diverse geometries and properties.

The synthesis of metal-disulfonamide complexes typically involves the reaction of a this compound derivative with a suitable metal salt in an appropriate solvent. nih.gov The sulfonamide N-H proton is acidic and can be deprotonated, allowing the nitrogen to act as an anionic donor, which leads to the formation of stable, neutral, or anionic complexes. researchgate.net

For instance, new copper(II) complexes have been synthesized using N-substituted sulfonamide-type ligands. researchgate.net These syntheses can result in both binary complexes, containing only the metal and sulfonamide ligand, and ternary complexes, which incorporate an additional ligand like 1,10-phenanthroline. researchgate.net Similarly, dianionic disulfonamide-diazo chelators have been used to create self-assembled octahedral cobalt(III) complexes from cobalt(II) acetate, incorporating co-ligands such as acetate, 2,2'-bipyridine, and 4-dimethylaminopyridine. academie-sciences.fr The synthesis process often involves refluxing the ligand and metal salt in a solvent like ethanol, followed by cooling to crystallize the complex product. nih.gov

The precise structures of metal-disulfonamide complexes are elucidated using a combination of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netacademie-sciences.froup.com

For example, X-ray analysis of a cobalt(III) complex with a dianionic diazene-disulfonamide ligand revealed a distorted octahedral geometry around the cobalt center. academie-sciences.fr In a copper(II) complex with a sulfonamide ligand, X-ray diffraction showed a severely distorted square-planar geometry. researchgate.net

Other spectroscopic methods are crucial for characterization.

Infrared (IR) Spectroscopy is used to confirm the coordination of the sulfonamide group to the metal, often observed as a shift in the S=O and N-H stretching frequencies.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic environment of the metal ion and the d-d transitions, which can indicate the coordination geometry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is used for paramagnetic complexes (e.g., Cu(II)) to probe the metal ion's environment. researchgate.net

Elemental Analysis confirms the stoichiometric composition of the synthesized complexes. academie-sciences.fr

The table below summarizes the characterization of representative metal-sulfonamide complexes.

| Complex | Metal Ion | Coordination Geometry | Characterization Methods |

| [Cu(L1)2(phen)] | Cu(II) | Not specified | Elemental Analysis, IR, UV-Vis, EPR, Mass Spectrometry |

| [Cu(L2)(H2O)2] | Cu(II) | Severely distorted square-planar | X-ray Diffraction, Elemental Analysis, IR, UV-Vis, EPR |

| [Co1 OAc bpy] | Co(III) | Distorted Octahedral | Single-Crystal X-ray Analysis, Elemental Analysis, IR, UV-Vis |

This table highlights the metal ion, determined coordination geometry, and the analytical techniques used for characterization for several sulfonamide complexes. (L1 and L2 represent different N-substituted sulfonamide ligands). Data sourced from researchgate.netacademie-sciences.fr.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.govmdpi.com The this compound structure is an excellent building block for supramolecular chemistry due to its capacity for forming strong and directional hydrogen bonds.

The two sulfonamide groups (-SO₂NH₂) possess both hydrogen bond donors (N-H) and acceptors (S=O). Specifically, related molecules like benzene-1,2-disulfonohydrazide (B1612300) are noted to have significant hydrogen bonding capacity with four hydrogen bond donors and eight acceptors, a feature critical for its interactions and crystal structure. This functionality enables this compound derivatives to self-assemble into well-ordered, higher-dimensional structures like ribbons, sheets, or three-dimensional networks. researchgate.net

The principle is analogous to that of benzene-1,3,5-tricarboxamides (BTAs), which are well-known for their ability to self-assemble into one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. rsc.org The rigid benzene core of the disulfonamide enforces a specific spatial orientation of the hydrogen-bonding groups, leading to predictable and robust self-assembly processes. These organized assemblies are of great interest for creating novel functional materials, where the collective properties of the assembled state differ significantly from those of the individual molecules. mdpi.com

Engineering of Ordered Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and electrostatic forces. researchgate.net Benzene disulfonamide derivatives are adept at forming these complex architectures.

A notable example involves the use of guanidinium (B1211019) (G+) cations and benzene-1,4-disulfonate (BDS2−) anions to create a rigid, electrostatic crystal lattice. rsc.org This host system, (G+)2(BDS2−), which initially has no empty spaces, demonstrates remarkable dynamic behavior. It can undergo structural reconstruction upon adsorbing various guest molecules, leading to the formation of new host-guest crystals. rsc.org The process is driven by the interplay of forces between the host and the guest, resulting in a well-defined, ordered supramolecular structure. rsc.org The flexibility and structural response of such systems highlight their potential in areas like chemical sensing and separation. rsc.org

| Guest Molecule | Resulting Host-Guest Crystal Stoichiometry | Reference |

|---|---|---|

| Benzene | (G+)2(BDS2−)•(Benzene)3 | rsc.org |

| 1,4-Dioxane | (G+)2(BDS2−)•(Dioxane)3 | rsc.org |

| Aniline | (G+)2(BDS2−)•(Aniline)3 | rsc.org |

| Thiophene | (G+)2(BDS2−)•(Thiophene)3 | rsc.org |

| Pyrrole | (G+)2(BDS2−)•(Pyrrole)3 | rsc.org |

| Tetrahydrofuran (B95107) (THF) | (G+)2(BDS2−)•(THF)2 | rsc.org |

| Pyridine (B92270)/Water | (G+)2(BDS2−)•(Pyridine-H2O)2 | rsc.org |

| Water | (G+)2(BDS2−)•(H2O) | rsc.org |

Exploration of Self-Assembled Systems

Self-assembly is the spontaneous organization of individual components into ordered structures, a process fundamental to creating nanomaterials. nih.gov The benzene disulfonamide scaffold is a valuable component in designing molecules that can undergo self-assembly. This process is often driven by a combination of hydrogen bonding between the sulfonamide groups and π-π stacking of the benzene rings. nih.gov

While direct studies on the self-assembly of this compound are limited, research on related structures provides significant insights. For instance, benzene-1,3,5-tricarboxamides, which also possess a central benzene ring capable of forming multiple hydrogen bonds, are known to self-assemble into well-defined supramolecular polymers in solution. nih.gov The stability and helicity of these polymers can be controlled by modifying the side chains attached to the core molecule. nih.gov

In a different approach, pseudogemini surfactants have been constructed using non-covalent interactions between positional isomers of sodium dodecyl benzene sulfonate and butane-1,4-bis(methylimidazolium bromide). nih.gov These systems show a spontaneous transition from micelles to vesicles, including the formation of densely stacked, onion-like multilamellar vesicles. nih.gov This work demonstrates that the specific positioning of functional groups on the benzene ring significantly influences the aggregation behavior and the resulting self-assembled structures. nih.gov These principles of controlled self-assembly are directly applicable to the design of novel materials based on this compound.

Applications in Environmental Chemistry

The unique chemical properties of benzene disulfonamide derivatives have found utility in environmental applications, particularly in the development of technologies for carbon dioxide capture.

Carbon Dioxide Capture and Separation Technologies Using Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered promising materials for CO2 capture due to their low volatility and tunable properties. Recent groundbreaking research has focused on the potential of potassium-based ILs for this purpose. sciencepublishinggroup.com

A sophisticated computational study using Density Functional Theory (DFT) investigated the CO2 absorption capabilities of potassium benzene disulfonamide ([C6H4KNS2O4]) and compared it with potassium phthalimide (B116566) ([C8H4KNO2]). sciencepublishinggroup.comresearchgate.net The research, employing the M062X/6-31+G(d,p) method, performed comprehensive geometry optimization, molecular interaction analysis, and binding energy calculations. sciencepublishinggroup.com The findings clearly show that both ionic liquids interact effectively with CO2. sciencepublishinggroup.comresearchgate.net

| Ionic Liquid | Chemical Formula | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Potassium Benzene Disulfonamide | [C6H4KNS2O4] | -3.108 to -0.232 | sciencepublishinggroup.comsciencepublishinggroup.com |

| Potassium Phthalimide | [C8H4KNO2] | -3.475 to -0.219 | sciencepublishinggroup.comsciencepublishinggroup.com |

Molecular Recognition and Design of Inhibitors

The benzene disulfonamide framework is a well-established pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors. Its derivatives are known to target several important enzymes, including carbonic anhydrases. biosynth.comtandfonline.com

Computational Design and Molecular Docking Studies of Enzyme Ligands

Computational methods are indispensable tools in modern drug discovery, allowing for the rational design and evaluation of potential enzyme inhibitors. Molecular docking, a key computational technique, predicts how a ligand (a small molecule) binds to the active site of a protein receptor and estimates its binding affinity.

Several studies have employed molecular docking to investigate benzene sulfonamide derivatives. In one such study, new derivatives were synthesized and evaluated for their anticancer effects against breast cancer cells. nih.govresearchgate.net Molecular docking was used to analyze the nonbonding interactions and binding energy between the synthesized compounds and the target receptor (PDB code: 4FA2), confirming that the compounds formed stable complexes with high binding affinity. nih.govresearchgate.net

Another study focused on designing triazole benzene sulfonamide derivatives as inhibitors of human carbonic anhydrase IX (hCA IX), a protein overexpressed in many tumors. rsc.org A validated quantitative structure-activity relationship (QSAR) model was used to predict the bioactivity of new compounds. Subsequent molecular docking studies of the most promising leads revealed good binding energy scores (e.g., -9.2 kcal/mol for the best lead) and identified key interactions with amino acid residues in the active site, such as Gln92 and Thr200. rsc.org These computational insights are critical for optimizing inhibitor potency and selectivity. rsc.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Designed Compound | Compound 27 | Lead candidate for hCA IX inhibition | rsc.org |

| Predicted Bioactivity (log units) | 10.104 | High predicted inhibitory activity from QSAR model | rsc.org |

| Autodock Binding Energy | -9.2 Kcal/mol | Indicates strong binding affinity to the target | rsc.org |

| Predicted Inhibition Constant (Ki) | ~0.07 nM | Suggests very potent inhibition | rsc.org |

| Key Interacting Residues | Gln92, Thr200, Asn66, His68 | Identifies specific amino acids involved in binding | rsc.org |

Crystallographic Studies of Ligand-Protein Binding Modes

While computational studies provide valuable predictions, X-ray crystallography offers definitive, high-resolution experimental evidence of how a ligand binds to its target protein. Such studies have been instrumental in understanding the mechanism of action for sulfonamide-based inhibitors.

Crystallographic analyses of various benzene disulfonamide derivatives in complex with different isoforms of carbonic anhydrase (CA) have been reported. whiterose.ac.ukutoronto.ca A common and crucial finding is that these inhibitors bind by coordinating the catalytically essential Zn2+ ion located within the enzyme's active site. tandfonline.com The sulfonamide group deprotonates to an anion, which then directly interacts with the zinc ion. tandfonline.com

For example, the crystal structure of human carbonic anhydrase II (hCA II) in complex with 4-amino-6-chloro-benzene-1,3-disulfonamide has been determined and is available in the Protein Data Bank (PDB entry 2POV). utoronto.ca This structure provides precise atomic-level details of the binding mode, confirming the interaction with the active site zinc and showing how other parts of the inhibitor interact with surrounding amino acid residues. utoronto.ca Similarly, crystal structures of benzene-1,3-disulfonamide (B1229733) derivatives bound to CA II have shown that the sulfonamide group in the meta-position is directed toward the solvent-accessible region, providing opportunities for chemical modification to improve properties like solubility and selectivity. whiterose.ac.uk These crystallographic insights are invaluable for the structure-based design of new and more effective therapeutic agents.

| PDB ID | Ligand | Protein Target | Key Finding | Reference |

|---|---|---|---|---|

| 2POV | 4-amino-6-chloro-benzene-1,3-disulfonamide | Human Carbonic Anhydrase II (hCA II) | Reveals the binding mode of the disulfonamide inhibitor in the active site. | utoronto.ca |

| Not specified | Benzene-1,3-disulfonamide derivatives | Carbonic Anhydrase II (CA II) | Demonstrated that the meta-positioned sulfonamide group is solvent-exposed. | whiterose.ac.uk |

Q & A

Q. What are the standard synthetic routes for Benzene-1,2-disulfonamide, and how can reaction conditions be optimized to minimize byproducts?

this compound is typically synthesized via sulfonylation reactions. A common approach involves reacting sulfonyl chlorides with amines under alkaline conditions. For example, 4-fluorobenzenesulfonyl chloride can react with prop-2-yn-1-amine in dichloromethane with sodium hydroxide as a base to form intermediates . However, side reactions like the formation of N,N'-1,2-benzenedisulfonamide byproducts are prevalent. To minimize these, slow amine addition and recrystallization are critical . Optimization may also involve adjusting stoichiometry (e.g., 2:3 molar ratio of sulfonyl chloride to amine) and using catalysts like CuSO₄·5H₂O for click chemistry-based coupling .

Q. What purification methods are recommended for isolating this compound derivatives?

Column chromatography using silica gel with hexane/ethyl acetate (9:1) is widely employed for purification . For crystalline products, recrystallization from acetone/water mixtures can enhance purity . Mass spectrometry (e.g., NIST-standardized protocols) and NMR (¹H/¹³C) are essential for confirming structural integrity, with characteristic peaks for sulfonamide groups (e.g., SO₂-NH₂ resonances) .

Q. How is the structural stability of this compound assessed under alkaline conditions?

Stability studies often use deuterated solvents (e.g., D₂O or MeOD) and alkaline agents like potassium deuteroxide (KOD). For example, heating the compound in 1M KOD at 60°C for 24 hours, followed by ¹H NMR analysis, can reveal degradation products such as sulfonic acid derivatives .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?

this compound’s sulfonamide groups can act as functional linkers in MOFs. A reticular synthesis strategy involves coordinating Zn²⁺ or other metal clusters with the sulfonamide’s nitrogen and oxygen atoms. For instance, MOF-5 derivatives functionalized with sulfonamide groups have shown enhanced methane storage (up to 240 cm³/g at 36 atm) due to increased pore functionality . Computational modeling (e.g., density functional theory) is recommended to predict binding energies and pore dimensions .

Q. What strategies resolve contradictions in reactivity data for sulfonamide derivatives in cross-coupling reactions?

Discrepancies in reactivity often arise from competing pathways (e.g., nucleophilic substitution vs. elimination). Systematic analysis using kinetic studies (e.g., time-resolved NMR) and varying solvents (e.g., polar aprotic vs. protic) can clarify mechanisms. For example, in Cu(I)-catalyzed azide-alkyne cycloadditions, acetone/water (1:1) minimizes side reactions compared to pure organic solvents .

Q. How does the electronic structure of this compound influence its biological activity as a enzyme inhibitor?

The electron-withdrawing sulfonamide groups enhance hydrogen-bonding interactions with enzyme active sites. In silico docking studies (e.g., using AutoDock Vina) paired with mutagenesis experiments can identify key residues (e.g., Ser/Thr in kinases) that interact with the sulfonamide moiety. In vitro assays (e.g., IC₅₀ measurements) under physiological pH (7.4) are critical for validating inhibition .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For non-UV-active impurities, charged aerosol detection (CAD) or LC-MS (e.g., Q-TOF) provides higher sensitivity. NIST reference spectra (e.g., SRD 69) are indispensable for identifying unknown peaks .

Methodological Notes

- Synthesis Optimization : Always monitor reactions via TLC (silica gel, UV visualization) and adjust pH to >10 to favor sulfonamide formation over hydrolysis .

- Safety : Use PPE (gloves, goggles) and handle waste per EPA guidelines, as sulfonamide derivatives may exhibit ecotoxicity .

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., NIST WebBook) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.